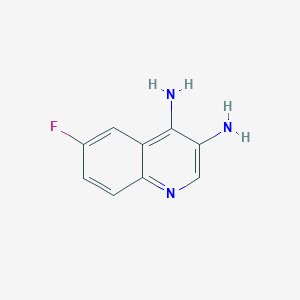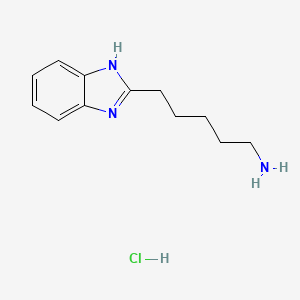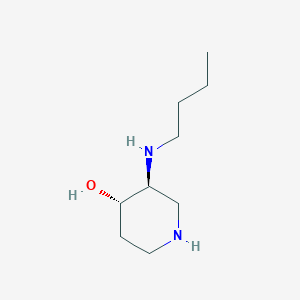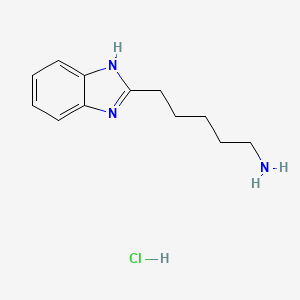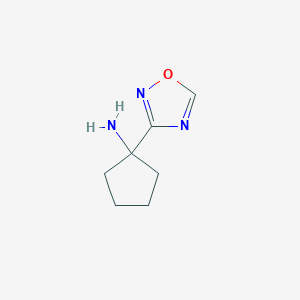
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring bonded to an oxadiazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of acylthiosemicarbazide to form the oxadiazole ring, which is then reacted with cyclopentanone to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
- 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
- 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine
Comparison: 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is unique due to its specific substitution pattern and the presence of the cyclopentane ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C7H11N3O/c8-7(3-1-2-4-7)6-9-5-11-10-6/h5H,1-4,8H2 |
InChI Key |
SPGBVLNKECJTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)

![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
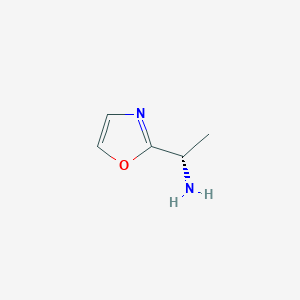
![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
